

Application Notes and Protocols: Co-immunoprecipitation of the PRC2 Complex Following EED Degradation

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Compound of Interest

Compound Name: PROTAC EED degrader-1

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Introduction

The Polycomb Repressive Complex 2 (PRC2) is a critical epigenetic regulator, primarily responsible for the methylation of histone H3 on lysine 27 (H3K27), a mark associated with transcriptional repression. The core of the PRC2 complex consists of the catalytic subunit EZH2, and the structural components SUZ12 and EED. EED plays a crucial role in the integrity and allosteric activation of the complex. The development of targeted protein degraders, such as PROTACs (Proteolysis Targeting Chimeras), has provided a powerful tool to study the function of individual protein subunits. Degradation of EED has been shown to induce the subsequent degradation of other core PRC2 components, EZH2 and SUZ12, effectively dismantling the complex.^{[1][2]}

This application note provides a detailed protocol for the co-immunoprecipitation (Co-IP) of the PRC2 complex after the targeted degradation of the EED subunit. This procedure is essential for researchers seeking to understand the residual protein-protein interactions and the composition of any remaining sub-complexes after the loss of a key structural component. The protocol is designed to be gentle to preserve potentially weak or transient interactions that may occur in a destabilized complex.

Impact of EED Degradation on PRC2 Complex Integrity

Targeted degradation of EED, for instance by the chemical degrader UNC6852, leads to a significant reduction in the protein levels of not only EED itself but also the other core PRC2 subunits, EZH2 and SUZ12.^{[3][4][5]} This coordinated degradation highlights the interdependence of the core components for their stability. Quantitative proteomic analysis provides a global view of the changes in protein abundance following EED degradation.

Quantitative Analysis of PRC2 Subunit Abundance After EED Degradation

The following table summarizes the quantitative proteomics data from a study where HeLa cells were treated with the EED degrader UNC6852 (10 μ M for 24 hours) compared to a DMSO control. The data is derived from the publicly available ProteomeXchange dataset PXD016021, associated with the publication by Potjewyd et al.

Protein	Gene	Description	Log2 Fold Change (UNC6852 vs. DMSO)	p-value
EED	EED	Embryonic Ectoderm Development	-2.3	< 0.01
EZH2	EZH2	Enhancer Of Zeste 2 Polycomb Repressive Complex 2 Subunit	-1.5	< 0.01
SUZ12	SUZ12	SUZ12 Polycomb Repressive Complex 2 Subunit	-0.8	> 0.05
RBBP4	RBBP4	RBBP4, Chromatin Remodeling Factor	Not significantly changed	> 0.05
RBBP7	RBBP7	RBBP7, Chromatin Remodeling Factor	Not significantly changed	> 0.05

Table 1: Quantitative Proteomics Analysis of PRC2 Subunits Following EED Degradation. This table summarizes the changes in abundance of core PRC2 subunits after treatment with an EED-targeted degrader. The data indicates a significant decrease in EED and EZH2 levels, with a less pronounced effect on SUZ12.

Experimental Protocols

This section provides a detailed protocol for performing a co-immunoprecipitation experiment to study the PRC2 complex after inducing EED degradation. Given the likely reduced abundance and stability of the complex, this protocol incorporates modifications to a standard Co-IP procedure to enhance the chances of successfully isolating any remaining PRC2 sub-complexes.

Co-immunoprecipitation Protocol for PRC2 Complex after EED Degradation

Objective: To immunoprecipitate the PRC2 complex (or its remnants) from cells treated with an EED degrader, using an antibody against a remaining core subunit (e.g., EZH2 or SUZ12).

Materials:

- Cells expressing endogenous PRC2 complex (e.g., HeLa, 293T)
- EED degrader (e.g., UNC6852) and DMSO as a vehicle control
- Antibody for immunoprecipitation (e.g., anti-EZH2 or anti-SUZ12, validated for IP)
- Isotype control IgG from the same species as the IP antibody
- Protein A/G magnetic beads
- Co-IP Lysis/Wash Buffer (non-denaturing): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40 (or other mild detergent like Triton X-100), freshly supplemented with protease and phosphatase inhibitor cocktails.
- Elution Buffer: 1x Laemmli sample buffer or a non-denaturing elution buffer (e.g., 0.1 M glycine, pH 2.5)
- Neutralization Buffer (if using acidic elution): 1 M Tris-HCl, pH 8.5
- Phosphate-buffered saline (PBS)
- Equipment: Cell culture incubator, centrifuge, magnetic rack, rotator/rocker, western blot equipment.

Procedure:

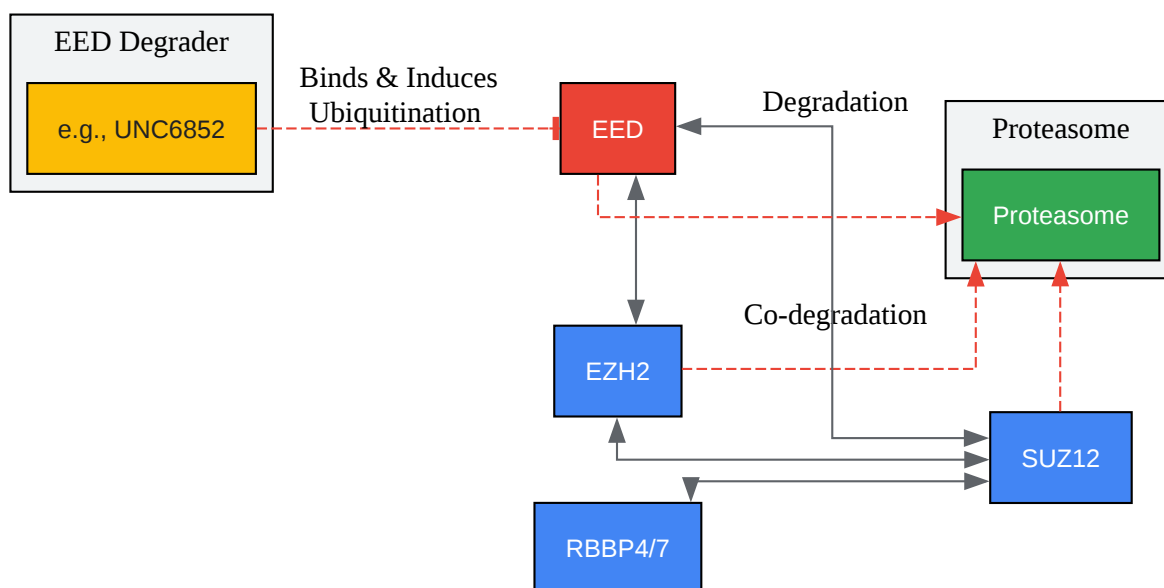
- **Cell Treatment:**
 - Plate cells and grow to 70-80% confluency.
 - Treat cells with the EED degrader at the desired concentration and for the appropriate time (e.g., 10 μ M UNC6852 for 24 hours). Include a vehicle-treated (DMSO) control.
- **Cell Lysis (Gentle Lysis to Preserve Complex Integrity):**
 - After treatment, wash cells twice with ice-cold PBS.
 - Add ice-cold Co-IP Lysis/Wash Buffer to the cells. Use a sufficient volume to ensure complete lysis (e.g., 1 mL for a 10 cm dish).
 - Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
 - Incubate on ice for 30 minutes with occasional gentle vortexing.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
 - Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is your input sample.
- **Pre-clearing the Lysate (Optional but Recommended):**
 - To reduce non-specific binding, add 20-30 μ L of equilibrated Protein A/G magnetic beads to the cleared lysate.
 - Incubate on a rotator for 1 hour at 4°C.
 - Place the tube on a magnetic rack and transfer the supernatant to a new pre-chilled tube.
- **Immunoprecipitation:**
 - Set aside a small aliquot of the pre-cleared lysate (e.g., 50 μ L) to serve as the "input" control for western blot analysis.

- To the remaining lysate, add the immunoprecipitating antibody (e.g., anti-EZH2 or anti-SUZ12). The optimal antibody concentration should be determined empirically, but a starting point is 2-5 µg per 1 mg of total protein.
- As a negative control, prepare a parallel sample with the same concentration of isotype control IgG.
- Incubate the lysate-antibody mixture on a rotator for 4 hours to overnight at 4°C.
- Capture of Immune Complexes:
 - Add an appropriate amount of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture (e.g., 30 µL of bead slurry).
 - Incubate on a rotator for 1-2 hours at 4°C to allow the beads to bind the antibody-protein complexes.
- Washing:
 - Place the tubes on a magnetic rack to capture the beads. Carefully aspirate and discard the supernatant.
 - Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Lysis/Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes on a rotator, and then recapture the beads with the magnetic rack. These washing steps are crucial to remove non-specifically bound proteins.
- Elution:
 - After the final wash, remove all residual wash buffer.
 - Elute the immunoprecipitated proteins from the beads.
 - Denaturing Elution (for Western Blot): Resuspend the beads in 30-50 µL of 1x Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes. Place on the magnetic rack and collect the supernatant, which contains the eluted proteins.

- Non-denaturing Elution (for functional assays or mass spectrometry): Resuspend the beads in a non-denaturing elution buffer. Incubate for 5-10 minutes at room temperature with gentle agitation. Place on the magnetic rack and collect the supernatant. Immediately neutralize the eluate with Neutralization Buffer if an acidic elution buffer was used.
- Analysis:
 - Analyze the eluted samples and the input control by SDS-PAGE and western blotting using antibodies against the PRC2 subunits (EZH2, SUZ12, EED) and other potential interactors.

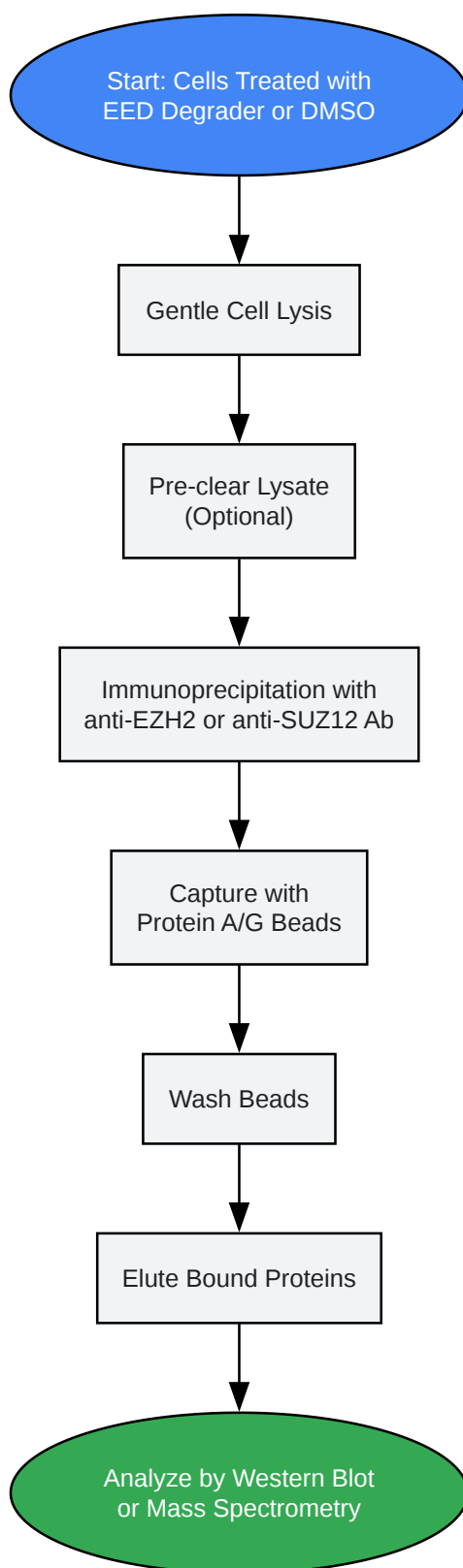
Visualizations

The following diagrams illustrate the PRC2 complex and the experimental workflow for co-immunoprecipitation after EED degradation.



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Caption: PRC2 complex and the effect of targeted EED degradation.



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Caption: Experimental workflow for Co-IP after EED degradation.

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